molecular formula C24H41N3 B6018841 1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine

1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine

Cat. No. B6018841
M. Wt: 371.6 g/mol
InChI Key: VNYCVVPWKQVMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine, also known as IBP or IBPMP, is a synthetic compound that belongs to the class of piperidine-based drugs. IBP has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of dopamine and other neurotransmitters. This compound may also interact with other receptors and ion channels in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as reduce drug-seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has several limitations, including its poor solubility in water and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could have potential applications in the treatment of pain, addiction, and other disorders. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on neurotransmitter signaling and behavior. Additionally, further research is needed to determine the safety and efficacy of this compound in human subjects, as well as its potential for use in clinical settings.

Synthesis Methods

1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine can be synthesized using various methods, including the reductive amination of 4-isobutylbenzaldehyde with 1-isopropyl-4-piperidone in the presence of sodium triacetoxyborohydride. The resulting product is then treated with piperidine in the presence of acetic acid to obtain this compound. Other methods of synthesizing this compound have also been reported in the literature.

Scientific Research Applications

1-(4-isobutylbenzyl)-N-(1-isopropyl-4-piperidinyl)-3-piperidinamine has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. This compound has also been investigated for its potential use in the treatment of addiction and substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[[4-(2-methylpropyl)phenyl]methyl]-N-(1-propan-2-ylpiperidin-4-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3/c1-19(2)16-21-7-9-22(10-8-21)17-26-13-5-6-24(18-26)25-23-11-14-27(15-12-23)20(3)4/h7-10,19-20,23-25H,5-6,11-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYCVVPWKQVMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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